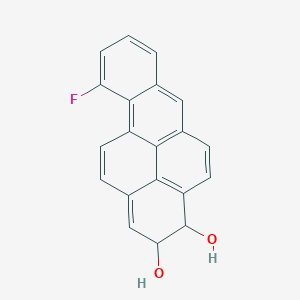
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide is a complex organic compound that belongs to the class of pyrrolidinium salts. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a thienylmethyl halide, followed by the introduction of the hydroxy-phenyl-benzylethyl group through a series of nucleophilic substitution reactions. The final step often involves the quaternization of the nitrogen atom with methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group, forming a more saturated derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Silver nitrate (AgNO3) for halide exchange
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a saturated derivative
Substitution: Formation of various halide salts
Applications De Recherche Scientifique
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidinium moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methylpyrrolidinium chloride
- 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-furylmethyl)pyrrolidinium iodide
Uniqueness
Compared to similar compounds, 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide is unique due to the presence of the thienylmethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Propriétés
Numéro CAS |
79820-07-8 |
|---|---|
Formule moléculaire |
C25H30INOS |
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
2-[1-methyl-1-(thiophen-2-ylmethyl)pyrrolidin-1-ium-2-yl]-1,3-diphenylpropan-2-ol;iodide |
InChI |
InChI=1S/C25H30NOS.HI/c1-26(20-23-14-9-17-28-23)16-8-15-24(26)25(27,18-21-10-4-2-5-11-21)19-22-12-6-3-7-13-22;/h2-7,9-14,17,24,27H,8,15-16,18-20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WOMRIBPCMKVQFD-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)CC4=CC=CS4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


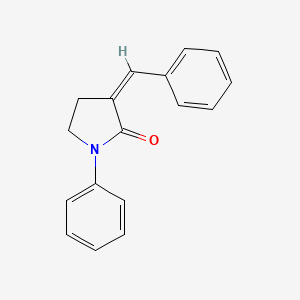
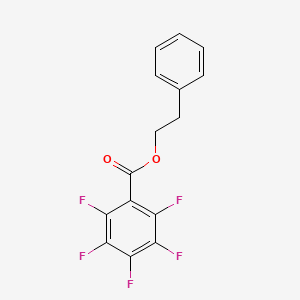
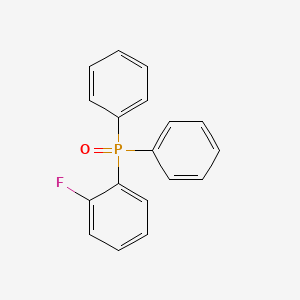
![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)

![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
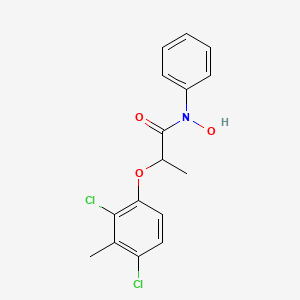
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)
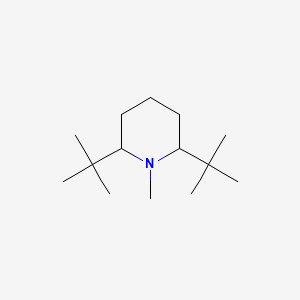
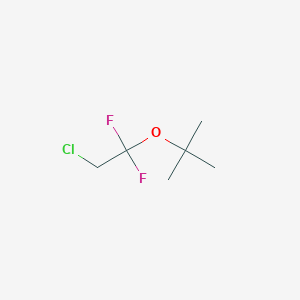
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

